molecular formula C9H12N2 B13122923 5-(Cyclohex-3-en-1-yl)-1H-imidazole

5-(Cyclohex-3-en-1-yl)-1H-imidazole

Cat. No.: B13122923
M. Wt: 148.20 g/mol
InChI Key: IVFTWLUXXOVKIA-UHFFFAOYSA-N
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Description

5-(Cyclohex-3-en-1-yl)-1H-imidazole is an organic compound that features a cyclohexene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohex-3-en-1-yl)-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohex-3-en-1-ylamine with glyoxal in the presence of ammonium acetate. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohex-3-en-1-yl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to its saturated form.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce saturated imidazole derivatives.

Scientific Research Applications

5-(Cyclohex-3-en-1-yl)-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Cyclohex-3-en-1-yl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohex-3-en-1-ylmethanol
  • Cyclohex-3-en-1-yl formates
  • Cyclohex-3-en-1-yl derivatives

Uniqueness

5-(Cyclohex-3-en-1-yl)-1H-imidazole is unique due to the presence of both a cyclohexene ring and an imidazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

5-cyclohex-3-en-1-yl-1H-imidazole

InChI

InChI=1S/C9H12N2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-2,6-8H,3-5H2,(H,10,11)

InChI Key

IVFTWLUXXOVKIA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C2=CN=CN2

Origin of Product

United States

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